2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications. The presence of the thiadiazole ring, along with other functional groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with tert-butyl isocyanate to form the tert-butylcarbamoylamino derivative. This intermediate is then reacted with 4-methylphenylacetyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or nitro groups, leading to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Its potential anticancer properties have been explored, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound can be used in the formulation of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with DNA, disrupting processes related to DNA replication and transcription. This can lead to the inhibition of cell proliferation, particularly in cancer cells. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole
- 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole
- 2-(4-Fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole
Uniqueness
Compared to these similar compounds, 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical properties and biological activities. The presence of the tert-butylcarbamoylamino group enhances its stability and bioavailability, making it a promising candidate for further development in various applications .
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S2/c1-10-5-7-11(8-6-10)17-12(22)9-24-15-21-20-14(25-15)18-13(23)19-16(2,3)4/h5-8H,9H2,1-4H3,(H,17,22)(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYIBTYYBDQKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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